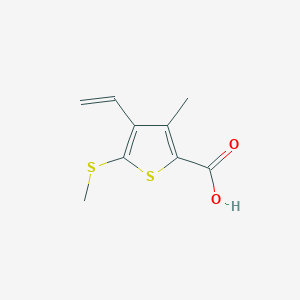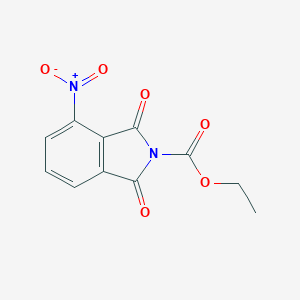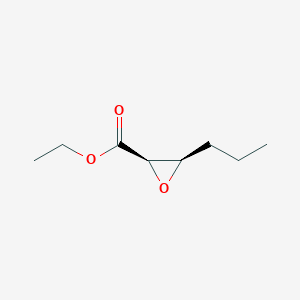
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde (DTCA) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. DTCA is a derivative of thiazepine, which is a seven-membered heterocyclic compound containing both nitrogen and sulfur atoms in its ring structure. DTCA has been extensively studied for its synthetic methods, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde is not well understood, but it is believed to interact with various biological molecules such as enzymes and receptors. 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system.
Biochemical and Physiological Effects
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has been shown to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde in laboratory experiments is its ease of synthesis and availability. 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde is also relatively stable and can be stored for long periods of time. However, 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the study of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde. One potential direction is the development of new synthetic methods for 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde and its derivatives. Another direction is the investigation of the potential of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde as a fluorescent probe for detecting metal ions in biological systems. Additionally, the potential of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde as a therapeutic agent for the treatment of inflammatory diseases and cancer should be further explored.
Conclusion
In conclusion, 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde is a heterocyclic compound that has gained significant attention in the scientific community for its unique chemical structure and potential applications in various fields. 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde can be synthesized through a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has several advantages and limitations for laboratory experiments, and there are several future directions for the study of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde.
Méthodes De Synthèse
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde can be synthesized through a variety of methods, including the reaction of thiazepine with different aldehydes. One of the most commonly used methods for synthesizing 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde is the reaction of thiazepine with paraformaldehyde in the presence of a catalyst such as zinc chloride. This method yields a high yield of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde and can be easily scaled up for larger quantities.
Applications De Recherche Scientifique
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has been used in a variety of scientific research applications, including as a building block for the synthesis of other heterocyclic compounds, as a ligand in organometallic chemistry, and as a reagent in organic synthesis. 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
Numéro CAS |
164359-75-5 |
|---|---|
Nom du produit |
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde |
Formule moléculaire |
C6H9NOS |
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
6,7-dihydro-5H-1,4-thiazepine-4-carbaldehyde |
InChI |
InChI=1S/C6H9NOS/c8-6-7-2-1-4-9-5-3-7/h3,5-6H,1-2,4H2 |
Clé InChI |
QZLGBLYNIFDSIU-UHFFFAOYSA-N |
SMILES |
C1CN(C=CSC1)C=O |
SMILES canonique |
C1CN(C=CSC1)C=O |
Synonymes |
1,4-Thiazepine-4(5H)-carboxaldehyde, 6,7-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)











![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)